molecular formula C10H16ClN3OS B2600292 3,5-Dimethyl-4-(((1,4,5,6-tetrahydropyrimidin-2-yl)thio)methyl)isoxazole hydrochloride CAS No. 2310147-30-7

3,5-Dimethyl-4-(((1,4,5,6-tetrahydropyrimidin-2-yl)thio)methyl)isoxazole hydrochloride

Cat. No.: B2600292
CAS No.: 2310147-30-7
M. Wt: 261.77
InChI Key: UABVHUOQQJVIJR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethyl-4-(((1,4,5,6-tetrahydropyrimidin-2-yl)thio)methyl)isoxazole hydrochloride is a complex organic compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dimethyl-4-(((1,4,5,6-tetrahydropyrimidin-2-yl)thio)methyl)isoxazole hydrochloride typically involves multi-step organic reactions. One common method includes the cycloaddition of aldehydes and N-hydroximidoyl chlorides in the presence of triethylamine, followed by oxidation to form the isoxazole ring . Another approach involves the base-catalyzed condensation of nitroacetic esters with dipolarophiles .

Industrial Production Methods

Industrial production of this compound may utilize metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs and toxicity . These methods often employ eco-friendly catalysts and reagents to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

3,5-Dimethyl-4-(((1,4,5,6-tetrahydropyrimidin-2-yl)thio)methyl)isoxazole hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion of the isoxazole ring to more oxidized forms.

    Reduction: Reduction of the isoxazole ring or other functional groups.

    Substitution: Replacement of functional groups on the isoxazole ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more highly oxidized isoxazole derivatives, while substitution reactions can introduce various functional groups onto the isoxazole ring .

Scientific Research Applications

3,5-Dimethyl-4-(((1,4,5,6-tetrahydropyrimidin-2-yl)thio)methyl)isoxazole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,5-Dimethyl-4-(((1,4,5,6-tetrahydropyrimidin-2-yl)thio)methyl)isoxazole hydrochloride involves its interaction with specific molecular targets and pathways. The isoxazole ring can interact with biological macromolecules, potentially inhibiting or modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives, such as 3,4,5-trisubstituted isoxazoles and 3,5-disubstituted isoxazoles . These compounds share the isoxazole core structure but differ in their substituents and functional groups.

Uniqueness

3,5-Dimethyl-4-(((1,4,5,6-tetrahydropyrimidin-2-yl)thio)methyl)isoxazole hydrochloride is unique due to its specific substituents, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,5-dimethyl-4-(1,4,5,6-tetrahydropyrimidin-2-ylsulfanylmethyl)-1,2-oxazole;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS.ClH/c1-7-9(8(2)14-13-7)6-15-10-11-4-3-5-12-10;/h3-6H2,1-2H3,(H,11,12);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABVHUOQQJVIJR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=NCCCN2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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